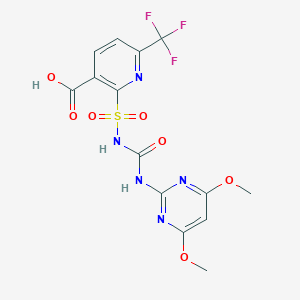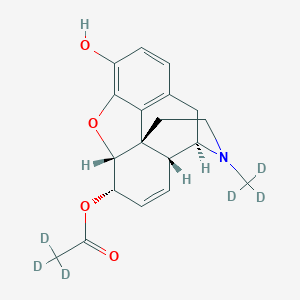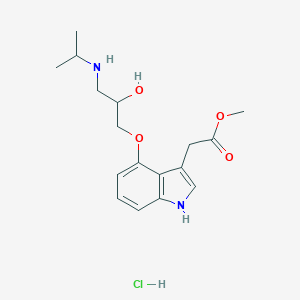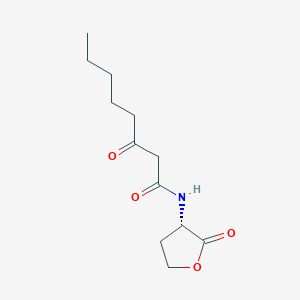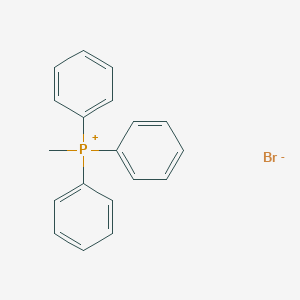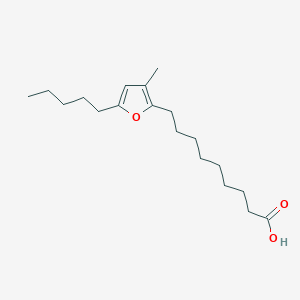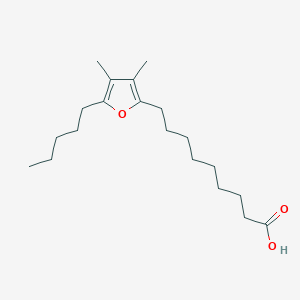
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluoromethyl group and a tritylimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group is introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Fluoromethylation: The fluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the ester group, using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thiols, amines, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorine substitution on amino acids and peptides. Fluorine atoms can significantly alter the biological activity and stability of molecules, making this compound useful in the design of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the tritylimidazole moiety may interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity, while the tritylimidazole moiety can provide additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate: Lacks the fluoromethyl group, which may result in different biological activity and stability.
Methyl 2-amino-2-(chloromethyl)-3-(1-tritylimidazol-4-yl)propanoate: Substitution of fluorine with chlorine can lead to different reactivity and biological properties.
Methyl 2-amino-2-(hydroxymethyl)-3-(1-tritylimidazol-4-yl)propanoate: The hydroxymethyl group can introduce different hydrogen bonding interactions compared to the fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate makes it unique among similar compounds. Fluorine atoms can significantly influence the electronic properties, metabolic stability, and biological activity of molecules, making this compound particularly valuable in research and development.
Properties
IUPAC Name |
methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIVKGFZBLKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
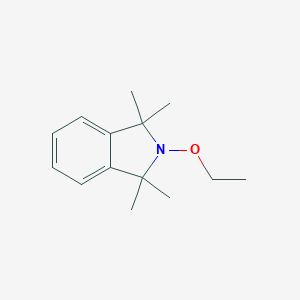
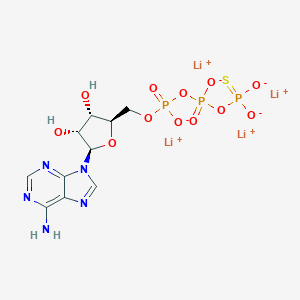
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
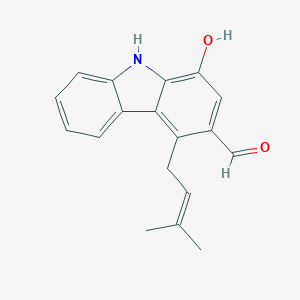
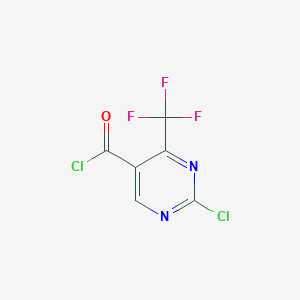
![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
